4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazones and α-bromo ketones under mild conditions.
Introduction of the chloro group: The chloro group can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclopropylcarbamothioyl group: This step involves the reaction of the pyrazole derivative with cyclopropyl isothiocyanate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: Possible application as a pesticide or herbicide due to its bioactive properties.
Materials Science: Utilization in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-N-{2-[(cyclopropylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbamothioyl group, in particular, may enhance its bioactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C12H18ClN5OS |
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Molecular Weight |
315.82 g/mol |
IUPAC Name |
4-chloro-N-[2-(cyclopropylcarbamothioylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18ClN5OS/c1-7-9(13)10(17-18(7)2)11(19)14-5-6-15-12(20)16-8-3-4-8/h8H,3-6H2,1-2H3,(H,14,19)(H2,15,16,20) |
InChI Key |
USHQBPQDXJQTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCCNC(=S)NC2CC2)Cl |
Origin of Product |
United States |
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